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molecular formula C8H5BrFNO B8556394 2-Fluoro-4-bromobenzyl isocyanate

2-Fluoro-4-bromobenzyl isocyanate

Cat. No. B8556394
M. Wt: 230.03 g/mol
InChI Key: AOVPJNZHNSTKRZ-UHFFFAOYSA-N
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Patent
US05710319

Procedure details

Chlorobenzene (30 ml) is introduced into the reaction vessel at 60° C. and saturated with phosgene. A solution of 4-bromo-2-fluorobenzylamine (20.4 g, 0.10 mol) in chlorobenzene (40 ml) is added dropwise at 60° C. over 3 hours. At the same time, phosgene is passed in. Stirring of the batch is continued for 2 hours at 60° C., and the mixture is subsequently refluxed to remove the gases phosgene and hydrogen chloride. The batch is worked up by distillation. 15.9 g of 4-bromo-2-fluorobenzyl isocyanate (boiling point 109° C. at 4 mbar) are obtained. Yield: 69.1% of theory.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[Br:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[C:8]([F:14])[CH:7]=1>ClC1C=CC=CC=1>[Br:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][N:11]=[C:1]=[O:2])=[C:8]([F:14])[CH:7]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
BrC1=CC(=C(CN)C=C1)F
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring of the batch
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is subsequently refluxed
CUSTOM
Type
CUSTOM
Details
to remove the gases phosgene and hydrogen chloride
DISTILLATION
Type
DISTILLATION
Details
The batch is worked up by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(CN=C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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